1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine
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Overview
Description
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring. The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. Thiophene derivatives are known for their diverse biological activities, while pyrazole derivatives are often explored for their pharmacological properties.
Mechanism of Action
Target of Action
Thiophene-based compounds have been known to exhibit a variety of biological activities, suggesting that they interact with multiple targets .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biological pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce significant changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This can be followed by further reactions to introduce the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as catalytic amidation of carboxylic acid substrates with amines . The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.
Uniqueness: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-(thiophen-2-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEVMOCBDLBBKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368872 |
Source
|
Record name | 1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4394-26-7 |
Source
|
Record name | 1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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